molecular formula C19H15NO B2941648 2-[(Z)-phenylmethylidene]-4,9-dihydro-1H-carbazol-1(3H)-one CAS No. 1164562-06-4

2-[(Z)-phenylmethylidene]-4,9-dihydro-1H-carbazol-1(3H)-one

Cat. No. B2941648
CAS RN: 1164562-06-4
M. Wt: 273.335
InChI Key: JCUHEMJWSFFFOR-OWBHPGMISA-N
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Description

2-[(Z)-phenylmethylidene]-4,9-dihydro-1H-carbazol-1(3H)-one, also known as PDC-109, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the carbazole family of compounds, which have been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. In

Scientific Research Applications

Optical Properties and Fluorescence Quenching

One significant application of carbazole derivatives is in the study of their optical properties and fluorescence quenching mechanisms. For instance, carbazole-containing push-pull chromophores have been examined for their solvatochromic properties, fluorescence quantum yield, and interaction with micelles and silver nanoparticles (AgNPs). These findings highlight their potential as probes for studying micellar environments and as components in optical sensors and devices due to their notable solubilization and quenching characteristics (Asiri et al., 2017).

Electronic and Photophysical Properties for OLED Materials

Carbazole derivatives also play a crucial role in the development of organic light-emitting diodes (OLEDs). Their electronic and photophysical properties make them suitable for use in OLEDs, offering insights into charge-transfer abilities, blue-light emission, and low energy barriers for charge injection. These characteristics are critical for enhancing OLED performance, showcasing their utility in advancing display and lighting technologies (Ouyang & Zeng, 2010).

Host Materials for Phosphorescent Light-Emitting Diodes

Carbazole derivatives are investigated as host materials in phosphorescent light-emitting diodes (PhOLEDs). Their ability to support high brightness, efficiency, and quantum efficiency in PhOLEDs demonstrates their value in improving device performance. The research into carbazole-based host materials provides a pathway for developing more efficient and durable PhOLEDs, contributing to the advancement of next-generation display technologies (Chang et al., 2018).

Photocatalytic Applications

The photocatalytic properties of carbazole derivatives are explored through the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials demonstrate potential in environmental remediation, such as the degradation of pollutants in water. The structural and photocatalytic diversity induced by carbazole-based ligands in these MOFs and polymers underscores their applicability in addressing environmental challenges (Cheng et al., 2015).

Electroluminescent Materials Development

The synthesis and characterization of carbazole derivatives for potential application in electroluminescent layers highlight their significance in material science. Investigating their luminescent properties in different media provides insights into designing more efficient electroluminescent materials, paving the way for advancements in electronic and photonic devices (Dobrikov et al., 2011).

properties

IUPAC Name

(2Z)-2-benzylidene-4,9-dihydro-3H-carbazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO/c21-19-14(12-13-6-2-1-3-7-13)10-11-16-15-8-4-5-9-17(15)20-18(16)19/h1-9,12,20H,10-11H2/b14-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCUHEMJWSFFFOR-OWBHPGMISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1=CC3=CC=CC=C3)NC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1CC2=C(C(=O)/C1=C\C3=CC=CC=C3)NC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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